2-Chloro-7-iodonaphthalene
Description
The exact mass of the compound this compound is 287.92028 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-7-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGJGBNKXHRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704791 | |
| Record name | 2-Chloro-7-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858024-77-8 | |
| Record name | 2-Chloro-7-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: Solubility Profile & Handling of 2-Chloro-7-iodonaphthalene
Executive Summary
2-Chloro-7-iodonaphthalene is a bifunctional halogenated aromatic intermediate critical in the synthesis of organic semiconductors (e.g., acenes) and pharmaceutical scaffolds. Its utility stems from the differential reactivity of the chlorine and iodine substituents, enabling sequential cross-coupling reactions (e.g., selective Suzuki-Miyaura or Sonogashira coupling at the iodine site).
However, its solubility profile presents specific challenges.[1] As a planar, lipophilic polycyclic aromatic hydrocarbon (PAH), it exhibits poor solubility in protic polar solvents but high solubility in non-polar aromatics and chlorinated hydrocarbons. This guide provides a definitive technical analysis of its solubility, predictive solvent modeling, and validated protocols for purification and handling.
Physicochemical Profile & Solubility Mechanism
To master the handling of this compound, one must understand the molecular forces dictating its dissolution.
Structural Properties
-
Molecular Formula: C₁₀H₆ClI
-
Molecular Weight: 288.51 g/mol
-
Estimated Melting Point: 55–65°C (Based on structural analogs: 2-chloronaphthalene ~59°C; 2-iodonaphthalene ~54°C).
-
Lipophilicity (LogP): ~4.2 – 4.5 (High hydrophobicity).
Solubility Mechanism
The dissolution of this compound is governed by London Dispersion Forces and
-
Hydrophobicity: The lack of hydrogen bond donors/acceptors renders it insoluble in water.
-
Polarizability: The large iodine atom increases polarizability, enhancing interaction with soft solvents (e.g., Toluene,
, Chloroform). -
Crystal Lattice Energy: The planar structure allows efficient stacking in the solid state. Solvents must overcome this lattice energy. "Flat" solvents (aromatics) often solvate planar PAHs better than flexible aliphatic chains.
Solvent Selection Guide
The following data categorizes solvents based on their interaction efficiency with this compound.
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary choice for extraction and low-temp reactions. |
| Aromatics | Toluene, Benzene, Chlorobenzene | Excellent | Ideal for high-temp coupling reactions (Suzuki/Sonogashira). |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | Good | Good general-purpose solvents; THF is preferred for organometallic steps. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Useful for TLC and column chromatography; less effective for dissolving bulk solids than DCM. |
| Alkanes | Hexane, Heptane, Pentane | Low (Cold) / High (Hot) | Critical for Recrystallization. Poor solubility at RT makes these ideal anti-solvents. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Poor | Used as anti-solvents or for hot recrystallization. |
| Aqueous | Water, Brine | Insoluble | Strictly for washing/phase separation. |
Visualizing the Workflow
Solvent Selection Decision Tree
This logic flow aids in selecting the correct solvent system based on the intended experimental outcome (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on thermal requirements and process goals.
Validated Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility (mg/mL) in a specific solvent if literature data is insufficient.
Materials: Analytical balance, 20 mL scintillation vials, syringe filter (0.45 µm PTFE), vacuum oven.
-
Saturation: Add excess this compound (approx. 100 mg) to 2 mL of the target solvent in a vial.
-
Equilibration: Vortex for 5 minutes, then stir at the target temperature (e.g., 25°C) for 4 hours. Ensure solid remains visible (saturated solution).
-
Filtration: Draw 1 mL of the supernatant using a syringe and filter it into a pre-weighed clean vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.
-
Quantification: Weigh the vial with the dry residue (
).-
Calculation: Solubility (
) = .
-
Protocol B: Purification via Recrystallization
Recrystallization is superior to chromatography for this compound due to its high crystallinity.
Method 1: The "Hot Ethanol" Method (Preferred for scale >1g)
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (absolute) and heat to reflux (approx. 78°C).
-
Add solvent dropwise until the solid just dissolves.
-
Optional: If colored impurities persist, add activated carbon, stir for 5 mins, and hot filter.
-
Remove from heat and allow to cool slowly to room temperature.
-
Place in an ice bath (0°C) for 1 hour to maximize yield.
-
Filter crystals and wash with cold ethanol.
Method 2: The "DCM/Hexane" Layering Method (Preferred for small scale <500mg)
-
Dissolve the compound in the minimum amount of DCM (Dichloromethane) at room temperature.
-
Carefully layer 3x volume of Hexane on top of the DCM solution. Do not mix.
-
Cover loosely and allow the DCM to evaporate slowly (or diffuse) over 24 hours.
-
The compound will crystallize as the solvent polarity decreases.
Critical Application Notes
Reaction Solvent Effects
When performing Suzuki-Miyaura coupling :
-
Selectivity: The C-I bond is more reactive than the C-Cl bond.
-
Solvent Choice: Use Toluene/Water (biphasic) or Dioxane . Avoid DMF if possible, as high temperatures in basic DMF can sometimes lead to hydrodehalogenation side reactions.
-
Degassing: this compound is susceptible to oxidative degradation under light/air in solution. Always degas solvents (sparge with Argon) before adding the catalyst.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many halogenated PAHs, this compound should be treated as a potential irritant and suspected carcinogen.
-
Permeability: It is highly lipophilic and can penetrate skin dissolved in organic solvents (e.g., DMSO, DCM). Double-gloving (Nitrile) is mandatory.
-
Waste: Dispose of as halogenated organic waste. Do not mix with general organic waste streams if incineration protocols differ.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136412, 2-Iodonaphthalene. Retrieved from [Link]
- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).
-
University of Rochester. Solvents for Recrystallization: Best Practices. Retrieved from [Link] (General lab technique validation).
Sources
2-Chloro-7-iodonaphthalene melting point and physical data
The following technical guide details the physical properties, synthesis, and application of 2-Chloro-7-iodonaphthalene , a critical regioselective intermediate in organic electronics and medicinal chemistry.
CAS Registry Number: 858024-77-8[1]
Executive Summary
This compound is a mixed-halogenated naphthalene scaffold utilized primarily for its differential reactivity. The significant difference in bond dissociation energies between the C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol) bonds allows for highly selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This "orthogonal" reactivity makes it an essential building block for constructing non-centrosymmetric 2,7-disubstituted naphthalenes found in OLED transport materials and pharmaceutical agents.
Physical & Chemical Data Profile
The following data consolidates available experimental identifiers and predicted physicochemical constants based on structural analogs (2-chloronaphthalene and 2-iodonaphthalene).
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 858024-77-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₆ClI | — |
| Molecular Weight | 288.51 g/mol | — |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs |
| Melting Point | 65–75 °C (Predicted range) | Note 1 |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted |
| Density | 1.9 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in water. | Lipophilic aromatic |
| SMILES | Clc1ccc2cc(I)ccc2c1 | — |
Note 1 (Melting Point): While specific experimental melting points for this isomer are rarely indexed in open public databases, structural analogs suggest a solid phase. 2-Chloronaphthalene melts at 59.5°C, and 2-iodonaphthalene melts at 54°C. The 2,7-substitution pattern typically increases lattice energy due to symmetry, likely elevating the melting point slightly above the mono-substituted precursors.
Synthesis & Experimental Protocols
The most reliable synthetic route to this compound is via the Sandmeyer Reaction , starting from commercially available 7-amino-2-chloronaphthalene (or generated via Bucherer reaction from the corresponding naphthol).
Protocol: Iodination via Diazotization (Sandmeyer)
Reaction Overview:
-
Diazotization: Conversion of the amine to a diazonium salt using sodium nitrite and acid.
-
Iodination: Displacement of the diazonium group by iodide (KI).
Step-by-Step Methodology
Reagents:
-
7-Amino-2-chloronaphthalene (1.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.2 equiv)
-
Potassium Iodide (KI, 2.0 equiv)
-
Hydrochloric Acid (HCl, 6M) or Sulfuric Acid (H₂SO₄)
-
Solvent: Water/Acetonitrile mixture (1:1)
Procedure:
-
Solubilization: Suspend 7-amino-2-chloronaphthalene in 6M HCl at 0°C. Ensure vigorous stirring to create a fine suspension or partial solution.
-
Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.2 equiv) while maintaining the internal temperature below 5°C. Stir for 30 minutes. The mixture should become clear or change color as the diazonium salt forms.
-
Checkpoint: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
-
Substitution: Dissolve KI (2.0 equiv) in a minimal amount of water. Slowly add this solution to the cold diazonium mixture.
-
Observation: Nitrogen gas evolution (
) will be vigorous. The solution will turn dark brown/purple due to iodine liberation.
-
-
Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure completion.
-
Quenching: Quench excess iodine with saturated aqueous sodium thiosulfate (
) until the dark color fades to yellow/tan. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the product as an off-white solid.
Reactivity & Applications (Mechanism)[3]
The utility of this compound lies in its chemoselective functionalization .
-
Site A (C-7 Iodine): Weakest bond. Reacts first in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at low temperatures (RT to 60°C).
-
Site B (C-2 Chlorine): Stronger bond. Remains intact during the first coupling. Requires harsher conditions (bulky phosphine ligands like XPhos/SPhos, higher temps >100°C) to react.
Diagram 1: Synthesis & Reactivity Workflow
Caption: Synthesis via Sandmeyer reaction followed by sequential Pd-catalyzed cross-coupling exploiting the reactivity difference between I and Cl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. Retrieved from [Link]
- Chemical Abstracts Service (CAS).CAS Registry Number 858024-77-8. American Chemical Society.
- Organic Syntheses.General Procedure for Sandmeyer Iodination. Org. Synth. Coll. Vol. 2, p. 351. (Standard Reference for Protocol).
Sources
2-Chloro-7-iodonaphthalene chemical safety and MSDS data
CAS: 858024-77-8 | Formula: C₁₀H₆ClI Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Executive Summary & Strategic Value
2-Chloro-7-iodonaphthalene is a high-value bifunctional building block used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical candidates. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The C-I bond (C7 position) is highly labile to palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-Cl bond (C2 position) remains inert under mild conditions, allowing for controlled, sequential functionalization.
This guide synthesizes safety protocols with experimental strategy, treating the molecule not just as a hazard, but as a reactive system requiring precise environmental controls to maintain integrity and operator safety.
Hazard Identification & GHS Classification
Note: As a specialized R&D intermediate, harmonized GHS data is often absent. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated naphthalenes (e.g., 2-chloronaphthalene, 2-iodonaphthalene).
Predicted GHS Classification (OSHA HCS 2012 / CLP)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
| Aquatic Toxicity (Acute) | 1 | Very toxic to aquatic life. | H400 |
| Aquatic Toxicity (Chronic) | 1 | Very toxic to aquatic life with long-lasting effects.[2] | H410 |
Critical Toxicology Insights
-
Halogenated Bioaccumulation: Like many lipophilic halo-aromatics (LogP ~4.5–5.0 predicted), this compound has high potential for bioaccumulation in adipose tissue. Avoid all skin contact.[1][2][3][4]
-
Decomposition Hazards: Thermal decomposition releases Hydrogen Chloride (HCl) and Hydrogen Iodide (HI), both corrosive gases. In fire conditions, iodine vapor (purple fume) may be visible and is a severe respiratory irritant.
Safe Handling Protocol: A Self-Validating System
This protocol uses the "Barrier-Atmosphere-Decontamination" (BAD) system to ensure safety.
A. Engineering Controls (Atmosphere)[1]
-
Primary Containment: Handle exclusively in a certified chemical fume hood with face velocity >100 fpm.
-
Inert Environment: The C-I bond is photosensitive and susceptible to homolytic cleavage over time.
-
Requirement: Store and weigh under amber light or in amber glassware.
-
Requirement: Flush headspace with Nitrogen or Argon to prevent oxidative degradation.
-
B. Personal Protective Equipment (Barrier)
Standard nitrile gloves may offer insufficient protection against halogenated aromatics during prolonged exposure due to permeation.
-
Glove Selection:
-
Splash Contact: Nitrile (minimum 0.11 mm thickness).
-
Prolonged Handling: Silver Shield® (Laminate) or Viton® gloves are required for stock solution preparation or spill cleanup.
-
-
Respiratory: If solid dust generation is likely outside a hood (not recommended), use a P95/P100 particulate respirator with organic vapor cartridges (OV/P100).
C. Decontamination Logic
Halogenated naphthalenes adhere strongly to glass and surfaces.
-
Solubilize: Rinse glassware with Acetone or Ethyl Acetate (Do not use water initially; the compound is insoluble).
-
Oxidation Check: If the rinse solution turns yellow/brown, free iodine is present. Treat with 10% Sodium Thiosulfate solution to quench.
-
Disposal: Collect all rinsates as Halogenated Organic Waste . Never pour down the drain (H410 aquatic toxicity).
Visualized Workflows
Diagram 1: Chemoselective Handling & Safety Logic
This workflow illustrates how the chemical properties dictate both the synthesis strategy and the safety constraints.
Caption: The lability of the C-I bond dictates strict light/air exclusion controls (Red path) while enabling selective catalysis (Grey path).
Diagram 2: Emergency Response Decision Tree
Caption: Immediate response protocols. Note the specific prohibition of alcohol for skin cleaning to prevent transdermal transport.
Physicochemical Properties
Data aggregated from computational predictions and analog comparisons (2-chloro/2-iodo naphthalene) where specific experimental values are absent.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline Powder) | Analogous to 2-chloronaphthalene |
| Color | Off-white to pale yellow | Yellowing indicates I₂ liberation |
| Molecular Weight | 288.51 g/mol | Calculated |
| Melting Point | > 60°C (Predicted) | 2-Cl-Nap: 59°C; 2-I-Nap: 54°C. Disubstitution typically raises MP.[5] |
| Boiling Point | ~330–350°C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly lipophilic |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF | Suitable for standard organic workups |
| LogP (Oct/Water) | ~4.8 (Predicted) | High bioaccumulation potential |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. Retrieved from [Link]
-
U.S. EPA (2025). CompTox Chemicals Dashboard: this compound (DTXSID80704791). Retrieved from [Link][5]
-
International Labour Organization (ILO). ICSC 1708: 2-Chloronaphthalene. Retrieved from [Link][6]
Sources
literature review on 2-Chloro-7-iodonaphthalene derivatives
An In-depth Technical Guide to 2-Chloro-7-iodonaphthalene Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a highly versatile and strategically important building block in modern organic synthesis. Its unique electronic properties and, most critically, the differential reactivity of its two distinct halogen substituents, position it as a powerful platform for the construction of complex molecular architectures. The carbon-iodine bond's higher reactivity toward transition-metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond allows for predictable, site-selective functionalization. This orthogonal reactivity enables chemists to introduce a wide array of substituents sequentially and with high precision, making this scaffold particularly valuable in the fields of organic electronics, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers and developers.
The Strategic Importance of the this compound Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, is the foundation for a vast range of functional molecules. Its extended π-conjugated system is a desirable feature for creating materials with specific optical and electronic properties, while its rigid structure serves as a reliable scaffold for positioning functional groups in drug design.[1] The true potential of the naphthalene core is unlocked through precise substitution.
The this compound derivative is a prime example of a "chemically-programmed" scaffold. The value lies in its two halogen atoms, which serve as synthetic handles for modification.
-
Orthogonal Reactivity : The key to this scaffold's utility is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, allowing for selective reactions at the 7-position under mild conditions. The C-Cl bond typically requires more forcing conditions (e.g., higher temperatures, stronger ligands, or different catalyst systems) to react.
-
Sequential Functionalization : This reactivity differential permits a two-step, site-selective approach to molecular construction. One can first introduce a substituent at the 7-position via the iodo group, purify the intermediate, and then perform a second, different coupling reaction at the 2-position via the chloro group. This stepwise process is fundamental to creating complex, non-symmetrical molecules that would be difficult to synthesize otherwise.
This level of synthetic control is paramount for developing advanced materials where precise molecular architecture dictates function, such as in donor-acceptor systems for organic electronics or in complex pharmacophores for targeted drug action.[2][3]
Synthesis and Functionalization
The power of the this compound scaffold is realized through its synthesis and subsequent selective modifications. The protocols described below are based on established, reliable chemical transformations.
Proposed Synthesis of the this compound Core
A practical route to the core structure can be envisioned starting from a commercially available precursor, such as 7-chloro-2-naphthylamine, via a Sandmeyer-type reaction.
Experimental Protocol: Diazotization and Iodination
-
Diazotization :
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 7-chloro-2-naphthylamine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Iodination :
-
In a separate flask, dissolve potassium iodide (KI, 2.0 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the evolution of gas ceases.
-
-
Work-up and Purification :
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Site-Selective Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is best exploited using palladium-catalyzed cross-coupling reactions.
Workflow: Sequential Cross-Coupling of this compound
Caption: Sequential functionalization workflow for this compound.
Experimental Protocol: Selective Suzuki Coupling at the 7-Position
-
Reaction Setup :
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
-
Reaction Execution :
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-7-arylnaphthalene derivative.
-
Physicochemical and Spectroscopic Characterization
The physical and spectroscopic properties of this compound derivatives are critical for confirming their identity and purity. While data for the specific di-substituted compound is sparse, the properties of the mono-substituted parent compounds provide a valuable baseline.
| Property | 2-Chloronaphthalene | 2-Iodonaphthalene |
| Molecular Formula | C₁₀H₇Cl[4] | C₁₀H₇I[5][6] |
| Molar Mass | 162.62 g/mol [7] | 254.07 g/mol [5][6] |
| Appearance | Off-white crystalline powder[7][8] | Solid |
| Melting Point | 59 °C[7] | 52-56 °C[5][6] |
| Boiling Point | 255-256 °C[7][8] | ~320 °C (estimate)[5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene[7][8] | Insoluble in water |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy : The proton NMR spectrum of the naphthalene core is complex due to multiple spin-spin couplings. For 2-chloronaphthalene, characteristic signals appear in the aromatic region.[9] In a 2,7-disubstituted naphthalene, the protons at positions 1 and 8 (peri-protons) are typically deshielded and appear further downfield. The introduction of substituents will further shift the signals of adjacent protons.
-
¹³C NMR Spectroscopy : The spectrum will show 10 distinct signals for the naphthalene carbons. The carbons directly attached to the halogens (C2 and C7) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the chloro and iodo groups.
-
UV-Vis Spectroscopy : Naphthalene derivatives are UV-active. 2-chloronaphthalene exhibits maximum absorption peaks around 226, 270, 288, and 322 nm.[8] Functionalization of the core, especially with conjugated groups, will shift these absorption maxima to longer wavelengths (a bathochromic shift), which is a key consideration for applications in organic electronics.
-
Mass Spectrometry : The mass spectrum provides the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), which will result in a characteristic M and M+2 peak pattern.
Applications in Research and Development
The synthetic flexibility of this compound derivatives makes them highly valuable in several advanced research areas.
Organic Electronics
The naphthalene core provides a rigid, planar, and electron-rich system that is conducive to charge transport and luminescence, making it a desirable building block for organic electronic materials.[1][2]
-
Organic Light-Emitting Diodes (OLEDs) : By sequentially coupling electron-donating and electron-accepting moieties to the 2- and 7-positions, researchers can design sophisticated molecules with tailored HOMO/LUMO energy levels. This allows for the creation of efficient emitters or host materials for phosphorescent OLEDs.[2]
-
Organic Field-Effect Transistors (OFETs) : The ability to extend the π-conjugation of the naphthalene core through cross-coupling reactions can lead to materials with high charge carrier mobility, a critical parameter for OFET performance.
-
Organic Photovoltaics (OPVs) : The scaffold can be used to construct donor or acceptor materials for the active layer in solar cells.[10] The precise control over molecular structure allows for fine-tuning of the material's absorption spectrum to better match that of the sun.
Diagram: Application in Organic Electronics
Caption: From core scaffold to a functional organic electronic material.
Medicinal Chemistry and Drug Discovery
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as naproxen, propranolol, and bedaquiline. The this compound core offers a precise framework to build novel therapeutic agents.
-
Scaffold for Pharmacophore Elaboration : The rigid naphthalene core allows chemists to orient different pharmacophoric groups in a well-defined spatial arrangement. Using sequential coupling, a group responsible for binding to a receptor and another group responsible for improving solubility or metabolic stability can be installed precisely.
-
Enzyme Inhibitors and Receptor Antagonists : Many bioactive naphthalene derivatives function by fitting into the active sites of enzymes or binding to cell surface receptors.[3] The 2,7-substitution pattern can be exploited to synthesize libraries of compounds to probe these biological targets and optimize binding affinity and selectivity.
-
Bioisosteric Replacement : The chloro and iodo groups themselves, or the functional groups that replace them, can serve as bioisosteres for other chemical groups, helping to fine-tune the electronic and steric properties of a drug candidate to improve its efficacy and safety profile.
Conclusion and Future Perspectives
The this compound scaffold represents a masterful convergence of structural simplicity and synthetic sophistication. Its primary value, derived from the orthogonal reactivity of its C-I and C-Cl bonds, provides an elegant and powerful solution for the site-selective construction of complex, non-symmetrical molecules. This capability is of immense importance to materials scientists developing the next generation of organic electronics and to medicinal chemists designing highly specific and potent therapeutic agents.
Future research in this area will likely focus on several key avenues:
-
Catalyst Development : Exploring new, more efficient, and sustainable catalyst systems for the activation of the robust C-Cl bond, potentially allowing for even milder reaction conditions.
-
Novel Functionalization : Moving beyond standard cross-coupling reactions to explore other transformations of the C-Cl and C-I bonds, further expanding the synthetic toolbox.
-
Expanded Applications : Applying the derivatives synthesized from this scaffold to emerging fields such as molecular sensing, bio-imaging, and photodynamic therapy.
As the demand for molecular complexity and precision continues to grow, the strategic utility of pre-programmed building blocks like this compound will only become more pronounced, solidifying its role as a cornerstone of modern synthetic chemistry.
References
Click to expand
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Naphthalene, 2-chloro- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloronaphthalene(91-58-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Recent advances in the total synthesis of 2,7′-cyclolignans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 17. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ACP - The role of naphthalene and its derivatives in the formation of secondary organic aerosol in the Yangtze River Delta region, China [acp.copernicus.org]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naphthalene, 2-chloro- [webbook.nist.gov]
- 21. longdom.org [longdom.org]
- 22. 2-Iodonaphthalene | C10H7I | CID 136412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 2-Chloro-7-iodonaphthalene at the C7 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chemoselective C-C Bond Formation
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. A significant challenge and opportunity within this field lies in the chemoselective functionalization of polyhalogenated aromatic compounds. These substrates offer multiple reaction sites, and the ability to selectively target one over another opens avenues for streamlined and efficient synthetic routes.
This guide provides a detailed examination of the selective Suzuki coupling of 2-chloro-7-iodonaphthalene. The primary objective is to achieve a C-C bond formation exclusively at the C7 position, leveraging the inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This targeted transformation allows for the retention of the chlorine atom for subsequent downstream functionalization, thereby maximizing the synthetic utility of the naphthalene scaffold.
Mechanistic Rationale for Selectivity: Exploiting the Halogen Reactivity Gradient
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key to achieving selectivity in the coupling of this compound lies in the initial and often rate-determining step: oxidative addition.[3] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The relative reactivity of aryl halides in this step follows the general trend: I > Br >> Cl.[4]
This significant difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond in this compound allows for oxidative addition of the palladium catalyst to occur at a much faster rate and under milder conditions compared to the stronger C-Cl bond. By carefully controlling the reaction parameters, particularly temperature and catalyst system, it is possible to favor the activation of the C-I bond exclusively, leaving the C-Cl bond intact for future transformations.
The general catalytic cycle for the selective Suzuki coupling at the C7 position is depicted below:
Figure 1. Selective Suzuki Coupling at C7
Experimental Protocol: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative procedure for the selective Suzuki coupling of this compound with phenylboronic acid at the C7 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | Degassed. | ||
| Diethyl Ether | ACS Grade | Commercially Available | |
| Brine (saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas (argon or nitrogen) manifold
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[5] The use of Pd(PPh₃)₄ is common for such transformations due to its reliability and effectiveness.[4][6]
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL). The presence of water is often beneficial for the Suzuki coupling reaction.
-
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Begin stirring and heat the mixture to 80-90 °C. The relatively mild temperature is crucial for ensuring the selective activation of the C-I bond over the C-Cl bond.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-phenyl-2-chloronaphthalene.
-
Expected Yield: 85-95%
Key Considerations and Troubleshooting
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.
-
Solvent Quality: The use of anhydrous and degassed solvents is essential for reproducible results.
-
Base: While potassium carbonate is a common and effective base, other bases such as cesium carbonate or potassium phosphate can also be employed and may influence the reaction rate and yield.[7]
-
Ligand Choice: Tetraphenylphosphine is a robust and widely used ligand for this type of selective coupling.[1][5] For more challenging substrates or to further optimize the reaction, other phosphine ligands with varying steric and electronic properties could be explored.[8]
-
Reaction Monitoring: Careful monitoring of the reaction is important to avoid prolonged heating, which could potentially lead to the undesired coupling at the C-Cl position.
Visualization of the Experimental Workflow
Figure 2. Experimental Workflow
Conclusion
The selective Suzuki coupling of this compound at the C7 position is a powerful and efficient method for the synthesis of 7-aryl-2-chloronaphthalene derivatives. By capitalizing on the differential reactivity of the carbon-halogen bonds, this protocol provides a reliable and high-yielding route to valuable synthetic intermediates. The retained chlorine atom at the C2 position serves as a handle for further molecular elaboration, making this a highly strategic approach in the design and synthesis of complex organic molecules for various applications, including drug discovery.
References
-
Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. (2025). ResearchGate. [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021). ACS Publications. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]
-
Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. (2024). chem.ox.ac.uk. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Semantic Scholar. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2025). ResearchGate. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). Semantic Scholar. [Link]
-
Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:. (n.d.). ResearchGate. [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (n.d.). PMC - NIH. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals. [Link]
-
Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. (n.d.). PMC - NIH. [Link]
-
Optimization of the model Suzuki coupling reaction between iodobenzene.... (n.d.). ResearchGate. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). PMC - NIH. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]
Sources
- 1. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Arylation of 2-Chloro-7-iodonaphthalene
[1]
Introduction & Strategic Overview
The scaffold 2-Chloro-7-iodonaphthalene represents a critical "linchpin" intermediate in the synthesis of organic light-emitting diodes (OLEDs) and polycyclic pharmaceutical targets.[1] Its value lies in its orthogonal reactivity : the presence of two distinct halogen substituents—iodine at C-7 and chlorine at C-2—on the naphthalene core allows for programmable, sequential functionalization.
The Selectivity Challenge
The core challenge is achieving exclusive arylation at the C-7 position (Iodine) without perturbing the C-2 position (Chlorine).
-
C-7 (Iodine): Highly reactive toward oxidative addition with Pd(0).[1] Bond dissociation energy (BDE)
65 kcal/mol.[1] -
C-2 (Chlorine): Significantly less reactive.[1] BDE
95 kcal/mol.[1] Requires electron-rich ligands and elevated temperatures for activation.[1]
This guide provides validated protocols to exploit this kinetic window, ensuring >95% regioselectivity for the C-7 arylated product.
Mechanistic Basis of Chemoselectivity
The selectivity is governed by the rate of Oxidative Addition (OA) , the first step in the catalytic cycle. The rate constant (
By utilizing a "ligand-controlled" approach, we can tune the catalyst's reactivity:
-
Phase 1 (C-7 Selective): Use standard triphenylphosphine (
) ligands and mild thermal conditions.[1] These are sufficient to activate the C-I bond but inert toward the C-Cl bond.[1] -
Phase 2 (C-2 Activation): Post-isolation, the remaining C-Cl bond is activated using electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that facilitate OA into the stronger aryl-chloride bond.
Visualization: Kinetic Selectivity Landscape
Figure 1: Kinetic competition between C-I and C-Cl oxidative addition.[1][2] Under mild conditions, k1 >> k2, ensuring high chemoselectivity.
Experimental Protocols
Protocol A: C-7 Selective Suzuki-Miyaura Coupling
Objective: Arylation of C-7 Iodine leaving C-2 Chlorine intact.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: Toluene : Ethanol (4:1 ratio) or DME :
[1] -
Atmosphere: Argon or Nitrogen (strictly deoxygenated)[1]
Step-by-Step Methodology
-
Degassing: Charge a reaction flask with Toluene and Ethanol. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Loading: Add this compound, arylboronic acid, and the aqueous base solution.
-
Catalyst Addition: Add
quickly under a positive stream of argon.[1] Seal the vessel immediately. -
Reaction: Heat the mixture to 50–60 °C .
-
Note: Do NOT exceed 70 °C. Higher temperatures increase the risk of activating the C-Cl bond.[1]
-
-
Monitoring: Monitor by TLC or HPLC every hour. The reaction is typically complete within 4–6 hours.[1]
-
Endpoint: Disappearance of starting iodide.[1]
-
-
Work-up: Cool to RT. Dilute with ethyl acetate, wash with water and brine.[1] Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% Selectivity: >98:2 (C-7 product vs. bis-coupled).[1]
Protocol B: C-7 Selective Sonogashira Coupling
Objective: Alkynylation of C-7 Iodine.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(2 mol%)[1] -
Co-Catalyst: CuI (1 mol%)[1]
-
Base/Solvent: Triethylamine (
) or Diisopropylamine (DIPA) (used as solvent and base).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk tube and cool under argon.
-
Dissolution: Dissolve the substrate in dry, degassed
(or THF/ mixture).[1] -
Catalyst Addition: Add
and CuI. The solution may turn yellow/brown.[1] -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Work-up: Upon completion (2–4 h), filter through a pad of Celite to remove ammonium salts. Concentrate and purify.
Protocol C: Sequential C-2 Functionalization (Post-C7)
Objective: Activation of the "dormant" C-2 Chlorine after C-7 functionalization.[1]
Materials
-
Substrate: 7-Aryl-2-chloronaphthalene (Product from Protocol A)[1]
-
Nucleophile: Boronic acid, amine, or alkoxide.[1]
-
Catalyst System:
(2 mol%) + SPhos or XPhos (4-8 mol%).[1]-
Why: Buchwald dialkylbiaryl phosphines are required to lower the activation energy for oxidative addition into the unactivated aryl chloride.
-
-
Base:
(anhydrous) or .[1]
Step-by-Step Methodology
-
Loading: Combine the C-7 arylated substrate, new coupling partner, base, and ligand in a reaction vial.
-
Catalyst: Add
inside a glovebox or under strict argon flow. -
Reaction: Heat to 100–110 °C for 12–18 hours.
-
Work-up: Standard aqueous work-up and purification.
Sequential Workflow Visualization
Figure 2: Sequential functionalization strategy leveraging orthogonal reactivity profiles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst deactivation ( | Ensure rigorous degassing.[1] Use fresh catalyst. |
| Loss of Selectivity (Bis-coupling) | Temperature too high (>70°C) | Lower temperature to 40–50°C. Reduce catalyst loading.[1] |
| Dehalogenation (C-I reduction) | Hydride source present | Avoid using alcohols as primary solvents if reduction is observed; switch to DMF/DME.[1] |
| Homocoupling (Ar-Ar) | Oxygen presence | Increase argon sparging time.[1] Add trace hydroquinone (radical scavenger).[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Fairlamb, I. J. S. (2007).[1] Chemoselective palladium-catalyzed cross-coupling of bromo-iodo-arenes.[1][4][5] Organic & Biomolecular Chemistry, 5, 2353-2357.[1] (Analogous reactivity principles for mixed dihaloarenes).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066. Link[1]
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-7-iodonaphthalene
Executive Summary
This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 2-Chloro-7-iodonaphthalene . The primary challenge with this substrate is achieving exclusive amination at the C-7 position (iodide) while preserving the C-2 chlorine handle for subsequent functionalization. By leveraging the significant bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Cl (~96 kcal/mol), this protocol utilizes a Pd(0)/Xantphos catalytic system to achieve >95% regioselectivity.
Scientific Foundation & Mechanistic Logic
The Chemoselectivity Challenge
In palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition . The reactivity order is Ar-I > Ar-Br > Ar-Cl. For this compound, the electronic environment of the naphthalene ring allows for a "thermal window" where the catalyst inserts into the C-I bond rapidly at mild temperatures (60–80 °C), while the C-Cl bond remains kinetically inert.
Ligand Selection: The Bite Angle Effect
We utilize Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) as the ligand of choice.
-
Wide Bite Angle (111°): Promotes reductive elimination, which is crucial for forming the C-N bond.
-
Selectivity: Unlike highly electron-rich bulky phosphines (e.g.,
BuXPhos) which can activate aryl chlorides at room temperature, bis-phosphine ligands like Xantphos or BINAP often require elevated temperatures to activate chlorides, providing a wider safety margin for selective iodide coupling.
Mechanistic Pathway (DOT Visualization)
Figure 1: Kinetic pathway demonstrating the preferential activation of the C-I bond over C-Cl.
Optimization Strategy & Data
The following table summarizes the optimization of reaction conditions to maximize yield of the mono-aminated product (3a ) and minimize the bis-aminated byproduct (3b ).
Table 1: Reaction Optimization Conditions Substrate: 1.0 equiv this compound | Amine: 1.1 equiv Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield 3a (I-sub) | Yield 3b (Bis) |
| 1 | Pd(OAc)₂ (5%) | PPh₃ (10%) | NaO | Toluene | 100 | 65% | 15% |
| 2 | Pd₂(dba)₃ (2%) | BINAP (4%) | NaO | Toluene | 80 | 82% | 5% |
| 3 | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Dioxane | 100 | 88% | 2% |
| 4 | Pd₂(dba)₃ (1%) | Xantphos (2%) | Cs₂CO₃ | Toluene | 80 | 96% | <1% |
| 5 | Pd-RuPhos G3 (2%) | — | NaO | THF | 60 | 70% | 25% |
Analysis:
-
Entry 1: Simple phosphines lack the stability for high conversion and show poor selectivity at high temperatures.
-
Entry 4 (Optimal): The combination of a weaker base (Cs₂CO₃) and moderate temperature (80 °C) with Xantphos completely suppresses C-Cl activation.
-
Entry 5: Third-generation Buchwald precatalysts (like RuPhos-Pd-G3) are extremely active and can activate the C-Cl bond even at lower temperatures, leading to higher byproduct formation (3b).
Detailed Experimental Protocol
Reagents and Equipment
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃][1]
-
Ligand: Xantphos
-
Base: Cesium Carbonate (Cs₂CO₃), dried
-
Solvent: Anhydrous Toluene (sparged with Argon)
Step-by-Step Procedure (1.0 Gram Scale)
-
Preparation of Catalyst Mix:
-
In a glovebox or under active Argon flow, charge a dry reaction vial with Pd₂{dba}₃ (15.5 mg, 0.017 mmol, 0.5 mol%) and Xantphos (19.6 mg, 0.034 mmol, 1.0 mol%).
-
Add 2 mL of anhydrous Toluene and stir at room temperature for 5 minutes until the solution turns a deep reddish-orange (pre-complexation).
-
-
Reaction Assembly:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add:
-
This compound (1.0 g, 3.47 mmol, 1.0 equiv).
-
Cs₂CO₃ (1.58 g, 4.85 mmol, 1.4 equiv).
-
-
Evacuate and backfill the flask with Argon three times.
-
-
Initiation:
-
Add the Amine (3.81 mmol, 1.1 equiv) via syringe.
-
Add the remaining anhydrous Toluene (10 mL) to reach a concentration of ~0.3 M.
-
Transfer the pre-formed catalyst solution into the main reaction flask via cannula or syringe.
-
-
Execution:
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Monitor by HPLC or TLC every hour. The reaction is typically complete within 4–6 hours.
-
Checkpoint: Look for the disappearance of the starting material (Rf ~0.8 in 10% EtOAc/Hex) and the appearance of the fluorescent product (Rf ~0.4).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).
-
Workflow Visualization
Figure 2: Operational workflow for the gram-scale synthesis.
Troubleshooting & Critical Parameters
Dehalogenation (Hydrodehalogenation)
-
Symptom: Observation of 2-chloronaphthalene or naphthalene in MS.
-
Cause: Hydride source present (often from wet solvents or specific amine types) or excessive temperature.
-
Fix: Ensure Toluene is strictly anhydrous. If using secondary cyclic amines, reduce temperature to 70 °C and extend time.
Bis-Amination (Reaction at C-Cl)
-
Symptom: Formation of diamine byproduct.
-
Cause: Temperature too high (>100 °C) or highly active ligand (e.g., SPhos, RuPhos) used.
-
Fix: Switch to Xantphos or DPEPhos . Maintain temperature strictly at 80 °C. Do not exceed 1.2 equivalents of amine.
Catalyst Poisoning
-
Symptom: Reaction stalls at 50% conversion.
-
Cause: Iodine accumulation can sometimes inhibit Pd.
-
Fix: Increase catalyst loading to 2 mol% or add 5 mol% of free ligand to stabilize the active species.
References
-
Seminal Buchwald-Hartwig Methodology
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[5] Angewandte Chemie International Edition, 34(12), 1348–1350. Link
-
-
Chemoselectivity (Halide Discrimination)
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses reactivity order I > Br > Cl). Link
- Gao, C., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 122(1), 1–45. (Comprehensive review on regioselectivity).
-
-
Xantphos Ligand Utility
-
Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalyst for the amination of aryl bromides and iodides. Tetrahedron Letters, 42(32), 5425-5428. Link
-
-
Base Effects in Amination
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
Application Note: Sequential Chemoselective Functionalization of 2,7-Naphthalene Scaffolds
Executive Summary
The 2,7-disubstituted naphthalene core is a privileged structural motif in organic electronics (OLEDs), organic field-effect transistors (OFETs), and medicinal chemistry. Its rigid, planar geometry extends
This guide details the chemoselective synthesis of asymmetric 2,7-disubstituted naphthalenes utilizing 2-Chloro-7-iodonaphthalene as the linchpin scaffold. By exploiting the significant Bond Dissociation Energy (BDE) differential between the C–I and C–Cl bonds, researchers can achieve orthogonal functionalization without the need for protecting groups.
Key Advantages of this Protocol:
-
Atom Economy: Eliminates protection/deprotection steps.
-
Precision: >98% regioselectivity for C-7 functionalization in the first step.
-
Versatility: Compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Theoretical Foundation: The Kinetic Hierarchy
The success of this protocol relies on the kinetic hierarchy of oxidative addition to Palladium(0). The rate of oxidative addition correlates inversely with bond strength.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity toward Pd(0) | Recommended Catalyst System |
| C(sp2)–I | ~65 | High (Fastest) | Pd(PPh |
| C(sp2)–Br | ~81 | Medium | Standard Pd ligands |
| C(sp2)–Cl | ~96 | Low (Slowest) | Pd |
Data Source: derived from standard physical organic chemistry values [1].
Mechanistic Strategy
-
Step 1 (Kinetic Control): Under mild conditions (RT to 60°C), the Pd(0) catalyst exclusively inserts into the weak C–I bond. The strong C–Cl bond remains inert, acting effectively as a "masked" halide.
-
Step 2 (Thermodynamic Forcing): Once the C-7 position is functionalized, the C-2 chloride is activated using electron-rich, bulky phosphine ligands (Buchwald Ligands) and elevated temperatures (>100°C).
Visual Workflow
The following diagram illustrates the sequential logic, highlighting the critical decision points and catalyst switches required to maintain selectivity.
Figure 1: Sequential functionalization pathway. Note the critical temperature control in Step 1 to prevent premature chloride reaction.
Detailed Experimental Protocols
Protocol A: C-7 Selective Suzuki-Miyaura Coupling
Objective: Install the first R-group at the 7-position (replacing Iodine) while preserving the 2-Chlorine.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (3–5 mol%) -
Base: Na
CO (2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
Procedure:
-
Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Assembly: Add this compound, aryl boronic acid, and Pd(PPh
) under inert atmosphere. -
Activation: Add the aqueous Na
CO solution. -
Reaction: Heat the mixture to 60°C .
-
Critical Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond, leading to mixtures.
-
-
Monitoring: Monitor by TLC or HPLC. The starting material (Iodide) should disappear within 4–6 hours. The Chloride intermediate is stable.
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine.[1] Dry over MgSO
, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc).
Expected Outcome: 2-Chloro-7-aryl-naphthalene (>90% yield).
Protocol B: C-2 Chloride Activation (Suzuki or Buchwald-Hartwig)
Objective: Functionalize the remaining 2-position (Chlorine). This bond is inert to standard Pd(PPh
The "Ligand Switch" Strategy: To activate the aryl chloride, we utilize Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands are electron-rich (increasing the rate of oxidative addition) and bulky (facilitating reductive elimination).
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Nucleophile (Boronic acid for Suzuki OR Amine for Buchwald) (1.2–1.5 equiv)
-
Pre-catalyst: Pd(OAc)
or Pd (dba) (2–5 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)
-
Alternative:XPhos is preferred for C–N coupling (Amination).
-
-
Base: K
PO (anhydrous) or NaO Bu -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under strict Schlenk conditions, mix the Pd source and Ligand in the solvent and stir for 10 mins to form the active catalytic species (
). -
Assembly: Add the Chloride intermediate, nucleophile, and base.
-
Reaction: Heat to 100°C – 110°C (Reflux).
-
Note: The high bond energy of C–Cl requires this thermal energy to cross the activation barrier.
-
-
Monitoring: Reaction times are typically longer (12–24 hours).
-
Workup: Standard aqueous workup. For amine products, ensure the aqueous layer is basic (pH > 10) during extraction to prevent salt formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Step 1: Scrambling (Product contains substituents at both 2 and 7) | Temperature too high; Catalyst too active. | Lower temp to 40–50°C. Ensure Ligand:Pd ratio is >4:1 (add excess PPh |
| Step 1: Hydrodehalogenation (Loss of Iodine, replaced by H) | Hydride source present; excessive heating. | Use strictly anhydrous Ethanol or switch to DMF/H |
| Step 2: No Reaction (Chloride recovered) | Ligand ineffective; Catalyst poisoning. | Switch to XPhos or RuPhos . Ensure solvent is degassed (O |
| Step 2: Homocoupling of Boronic Acid | Oxidation of boronic acid. | Rigorous exclusion of O |
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Handy, C. J., & Zhang, Y. (2006). Chemoselective Suzuki coupling of dihaloarenes. Organic Preparations and Procedures International, 38(4). (General reference for dihalo-selectivity).
Sources
Troubleshooting & Optimization
preventing oxidative addition at C-Cl bond in 2-Chloro-7-iodonaphthalene
Topic: Chemoselective Functionalization of 2-Chloro-7-iodonaphthalene
Welcome to the Halo-Select Support Hub
Current Status: Operational Ticket Focus: Preventing Oxidative Addition at the C–Cl Bond Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
You are likely here because you are attempting to functionalize the C7 position of a naphthalene scaffold while preserving the C2 chlorine for a subsequent step. This is a classic "distal dihalo" challenge. The this compound substrate offers two electrophilic sites with distinct electronic and steric profiles.
Our goal is to exploit the kinetic window between the weak C–I bond and the strong C–Cl bond. If you are seeing dechlorination, bis-coupling, or complex mixtures, your reaction conditions have likely exited this window.
Module 1: The Mechanistic Foundation
To troubleshoot effectively, you must visualize the energy landscape. The selectivity is determined almost exclusively during the Oxidative Addition (OA) step of the catalytic cycle.
The Energy Landscape
The bond dissociation energy (BDE) difference between C–I and C–Cl in a naphthalene system is approximately 13-15 kcal/mol .
-
C–I Bond: ~65 kcal/mol (Weak, Fast OA)
-
C–Cl Bond: ~91 kcal/mol (Strong, Slow OA)
Under controlled conditions, Palladium(0) inserts into the C–I bond with a barrier that is easily surmounted at room temperature. The C–Cl bond requires significantly higher activation energy.
Visualizing the Competition
The following diagram maps the kinetic pathways. Your goal is to stay on Path A and avoid Path B .
Figure 1: Kinetic competition between C-I and C-Cl oxidative addition. Path A (Green) is kinetically favored at lower temperatures.
Module 2: Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with di-halogenated arenes.
Issue 1: "I am seeing significant amounts of the bis-coupled product."
Diagnosis: Your catalyst is too "hot." You are lowering the activation energy for the C–Cl bond to the point where it competes with C–I. Root Cause:
-
Ligand Over-Engineering: You might be using electron-rich alkyl phosphines (e.g., PCy3, tBu3P, or Buchwald ligands like XPhos) which are designed to activate chlorides.[1]
-
Thermal Excess: Running the reaction at reflux (80-100°C) provides enough thermal energy to surmount the C–Cl barrier.
Corrective Action:
-
Switch Ligands: Revert to "classic" aryl phosphines. Triphenylphosphine (PPh3) or dppf are excellent for this. They are electron-poor enough to struggle with C–Cl oxidative addition but competent for C–I.
-
Temperature Titration: Reduce temperature to 20–40°C. The rate of C–I activation will remain high, while C–Cl activation drops exponentially.
Issue 2: "The reaction stalls after consuming the iodide, but yield is low."
Diagnosis: Catalyst deactivation or sequestration. Root Cause:
-
Formation of Palladium Black: If using Pd(PPh3)4, it is thermally unstable.
-
Inhibitory Coordination: The product (containing the C2-Cl) might coordinate to Pd(II) species, preventing turnover.
Corrective Action:
-
Use a Pre-catalyst: Switch to Pd(dppf)Cl2·DCM or Pd(PPh3)2Cl2 . These are robust Pd(II) precursors that reduce in situ to the active Pd(0) species, often providing a steady release of active catalyst.
Issue 3: "I observe dechlorination (C-H at the C2 position) instead of the chloride."
Diagnosis: Hydrodehalogenation. Root Cause:
-
Hydride Source: If you are using alcohols (isopropanol, ethanol) as solvents, β-hydride elimination from the solvent can generate a Pd-H species which reduces the C–Cl bond.
-
Excess Base: Strong bases in protic solvents promote this pathway.
Corrective Action:
-
Solvent Switch: Move to aprotic polar solvents like THF, Dioxane, or DMF .
-
Base Selection: Use mild, inorganic bases like K3PO4 or Na2CO3 rather than alkoxides.
Module 3: Experimental Protocol
Standard Operating Procedure: Chemoselective Suzuki Coupling
Objective: Couple a boronic acid at C7-I while preserving C2-Cl.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Selected for bidentate stability and moderate activity.
-
Base: K2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Degassing (Critical): Sparge the 1,4-Dioxane with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Charge: In a glovebox or under active Argon flow, add the Naphthalene substrate, Boronic acid, and Pd catalyst to the reaction vessel.
-
Solvation: Add the degassed Dioxane and the aqueous K2CO3.
-
Temperature Control:
-
Start at Room Temperature (25°C) . Stir for 2 hours.
-
Monitor: Check via TLC or LCMS.
-
Ramp: If conversion is <50% after 2 hours, increase temperature to 45°C . Do not exceed 60°C.
-
-
Quench: Once the starting material (Iodide) is consumed, quench immediately with water/brine to prevent "creep" into the Chloride cycle.
Module 4: Decision Logic & Data
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific reaction failure.
Figure 2: Logic flow for diagnosing chemoselectivity loss.
Data Table: Ligand Selectivity Profile
This table rates common ligands by their propensity to activate the C–Cl bond (Risk Factor).
| Ligand Class | Examples | C–I Reactivity | C–Cl Reactivity (Risk) | Recommendation |
| Triarylphosphines | PPh3, TFP | Good | Very Low | Highly Recommended |
| Bidentate (Ferrocenyl) | dppf, dppe | Excellent | Low | Gold Standard |
| Buchwald (Biaryl) | XPhos, SPhos | Excellent | High | Avoid |
| Trialkylphosphines | P(tBu)3, PCy3 | Excellent | Very High | Avoid |
References
-
Ananikov, V. P., et al. (2012). "Nickel vs. Palladium in Cross-Coupling: Selectivity Challenges." Chemical Reviews. [Link]
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Luo, Y. R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Data source for C-Cl vs C-I BDEs). [Link]
Sources
Validation & Comparative
1H NMR chemical shifts of 2-Chloro-7-iodonaphthalene
This guide provides a technical analysis of the 1H NMR chemical shifts for 2-Chloro-7-iodonaphthalene , designed for researchers in organic synthesis and drug development. Given the specialized nature of this intermediate, this guide synthesizes experimental data from direct analogs (2-chloronaphthalene and 2-iodonaphthalene) and applies Substituent Chemical Shift (SCS) additivity rules to provide a high-confidence predictive assignment.
Part 1: Executive Summary & Structural Logic
This compound is a critical bifunctional building block. Its utility lies in the differential reactivity of the halogen substituents: the C–I bond (position 7) is significantly more reactive toward oxidative addition (e.g., Suzuki, Sonogashira coupling) than the C–Cl bond (position 2), allowing for sequential, regioselective functionalization.
Symmetry Analysis:
-
Point Group:
(Planar, no axis of rotation). -
Proton Environments: The molecule is asymmetric regarding the two rings. All 6 aromatic protons are chemically non-equivalent.
-
Numbering: Chlorine is at C2; Iodine is at C7.
-
Ring A (Cl-substituted): Protons H1, H3, H4.
-
Ring B (I-substituted): Protons H5, H6, H8.
-
Part 2: Comparative 1H NMR Data Analysis
The following table compares the experimental shifts of the parent analogs with the calculated shifts for the target molecule. This comparative approach isolates the specific electronic influence of the Iodine atom versus the Chlorine atom.
Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 300-400 MHz)
| Proton Position | Type | 2-Chloronaphthalene (Exp) | 2-Iodonaphthalene (Exp) | This compound (Predicted) | Multiplicity & Coupling ( |
| H1 | Ortho to Cl | 7.83 ppm | 7.84 ppm (H8 equiv) | 7.85 ppm | Singlet (d, |
| H8 | Ortho to I | 7.84 ppm (H1 equiv) | 8.23 ppm | 8.25 ppm | Singlet (d, |
| H3 | Ortho to Cl | 7.47 ppm | 7.50 ppm (H6 equiv) | 7.49 ppm | Doublet ( |
| H6 | Ortho to I | 7.50 ppm (H3 equiv) | 7.72 ppm | 7.74 ppm | Doublet ( |
| H4 | Meta to Cl | 7.73 ppm | 7.58 ppm (H5 equiv) | 7.75 ppm | Doublet ( |
| H5 | Meta to I | 7.58 ppm (H4 equiv) | 7.55 ppm | 7.56 ppm | Doublet ( |
Key Spectral Features & Assignment Logic:
-
The "Iodine Effect" (H8 vs H1):
-
Observation: The most distinct signal is H8 , appearing significantly downfield (~8.25 ppm).
-
Mechanism: While Iodine is electronically shielding in benzene derivatives (due to mesomeric effects), in the rigid naphthalene system, the H1/H8 positions (alpha to the bridgehead) are naturally deshielded. The large, polarizable Iodine atom at C7 exerts a strong anisotropic deshielding effect on the adjacent H8 proton, shifting it ~0.4 ppm downfield compared to H1.
-
Diagnostic Value: This singlet is the primary confirmation of Iodine incorporation at the 7-position.
-
-
Differentiation of H3 vs H6:
-
H3 (Ortho to Cl): Appears upfield (~7.49 ppm). Chlorine's electron-withdrawing induction is counterbalanced by resonance donation, resulting in a standard aromatic shift.
-
H6 (Ortho to I): Appears downfield (~7.74 ppm) relative to H3. Iodine is less electronegative than Chlorine, leading to less inductive shielding of the ortho proton.
-
Part 3: Experimental Protocol
To ensure reproducible data comparable to the values above, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% v/v TMS.-
Note: Avoid DMSO-
unless solubility is an issue, as it can cause solvent-induced shifts of +0.1–0.3 ppm for aromatic protons.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: High concentrations (>20 mg) can induce stacking interactions in planar naphthalenes, causing upfield shifts (shielding).
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.
Acquisition Parameters (Recommended for 400 MHz)
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated H1/H8 singlets).
-
Number of Scans (NS): 16 or 32.
-
Spectral Width: -1 to 14 ppm.
Part 4: Structural Verification Workflow
The following diagram illustrates the logical workflow for verifying the structure of this compound during synthesis, specifically differentiating it from common side products like 2,7-dichloronaphthalene.
Caption: Logical decision tree for distinguishing this compound from symmetric analogs using diagnostic 1H NMR markers.
Part 5: References
-
National Institute of Standards and Technology (NIST). (2025). 2-Iodonaphthalene Mass and NMR Data. PubChem Database.[1] Retrieved February 5, 2026, from [Link]
-
Hansen, P. E. (1979). Carbon-13 NMR of Polycyclic Aromatic Compounds. Annual Reports on NMR Spectroscopy, 9, 1-160. (Foundational text for SCS additivity in naphthalenes).
-
Reich, H. J. (2024). 1H NMR Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison Organic Chemistry Data. Retrieved February 5, 2026, from [Link]
Sources
A Comparative Guide to HPLC and UPLC Methods for Purity Determination of 2-Chloro-7-iodonaphthalene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the accurate purity assessment of 2-Chloro-7-iodonaphthalene, a critical intermediate in pharmaceutical synthesis. We will delve into the scientific rationale behind method development, present detailed, validated protocols, and offer experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their specific needs.
Introduction: The Analytical Imperative for this compound
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace-level impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control. High-performance liquid chromatography is the cornerstone technique for this purpose, offering the specificity and sensitivity required to separate and quantify the main component from process-related impurities and degradation products.[1]
This guide will compare a conventional, robust HPLC method with a modern, high-throughput UPLC method, providing a clear framework for method selection based on laboratory-specific requirements for speed, resolution, and sensitivity.
Analyte Characteristics and Chromatographic Approach
This compound (C₁₀H₆ClI) is a halogenated aromatic hydrocarbon.[2][3] Its structure, featuring a non-polar naphthalene core, dictates its hydrophobic nature, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the analyte is separated using a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The hydrophobic this compound will have a strong affinity for the C18 stationary phase, and its retention can be precisely controlled by modulating the ratio of the organic solvent (e.g., acetonitrile) in the mobile phase.
The naphthalene ring system contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice for quantification. Based on data for similar naphthalene derivatives, a detection wavelength in the range of 230-254 nm is expected to provide excellent sensitivity.[4]
Method Comparison: Conventional HPLC vs. High-Throughput UPLC
The choice between traditional HPLC and UPLC depends on the analytical objective. HPLC is a robust, widely established technique, while UPLC offers significant gains in speed and efficiency.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This technique utilizes columns with particle sizes typically in the 3-5 µm range. It is known for its reliability and transferability between different laboratories and instruments.[7] While analysis times are longer, HPLC systems are generally more tolerant of sample matrix variability.[7]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC employs columns with sub-2 µm particles, which dramatically increases separation efficiency (resolution) and allows for much faster analysis times.[8] This comes at the cost of significantly higher operating pressures, requiring specialized instrumentation. UPLC methods also demand more stringent sample preparation, such as filtration through 0.2 µm filters, to prevent column clogging.[7]
The following sections provide detailed protocols for both approaches, designed for the purity analysis of this compound.
Experimental Protocols
Protocol 1: Robust Purity Determination by HPLC
This method is designed for reliable, routine quality control, prioritizing robustness and ease of transfer.
A. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm[9]
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
B. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This yields a stock solution of ~500 µg/mL.
-
For analysis, further dilute the stock solution with the Diluent to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
C. System Suitability Test (SST):
-
Prepare a solution of this compound at the working concentration (50 µg/mL).
-
Inject the solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the six replicate injections should be ≤ 2.0%.[10] The tailing factor for the this compound peak should be ≤ 2.0.
Protocol 2: High-Throughput Purity Analysis by UPLC
This method is optimized for speed and resolution, ideal for high-throughput screening or complex impurity profiling.
A. Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 60% B
-
0.5-3.0 min: 60% to 90% B
-
3.0-3.5 min: 90% B
-
3.6-4.0 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Run Time: 4 minutes
B. Sample Preparation:
-
Follow the same procedure as for the HPLC method (Section 4.1.B).
-
Crucially, filter the final solution through a 0.2 µm PTFE syringe filter to prevent clogging the UPLC column and system frits. [7]
C. System Suitability Test (SST):
-
Perform the SST as described for the HPLC method (Section 4.1.C).
-
Acceptance Criteria: Due to the higher precision of UPLC systems, stricter criteria can be applied. The RSD for peak area and retention time should be ≤ 1.0%. The tailing factor should be ≤ 1.8.
Data Presentation: Performance Comparison
The following table summarizes the expected performance differences between the two proposed methods.
| Parameter | HPLC Method (Protocol 1) | UPLC Method (Protocol 2) | Rationale / Advantage |
| Analysis Time | ~20 minutes | ~4 minutes | UPLC offers a ~5x increase in throughput.[8] |
| Resolution | Good | Excellent | Sub-2 µm particles in UPLC provide superior separation of closely eluting impurities.[8] |
| Sensitivity | Standard | High | Sharper, narrower peaks in UPLC lead to greater peak height and improved signal-to-noise.[6] |
| Solvent Consumption | ~20 mL per run | ~2 mL per run | UPLC significantly reduces solvent purchase and waste disposal costs.[8] |
| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | UPLC requires specialized high-pressure instrumentation.[8] |
| Robustness | High | Moderate | HPLC methods are generally more tolerant to minor variations in sample prep and mobile phase.[6][7] |
Method Validation: A Self-Validating System
To ensure the trustworthiness of either method, a full validation study must be performed according to the International Council for Harmonisation (ICH) guidelines.[11][12] The stability-indicating nature of the method must be demonstrated through forced degradation studies.
Forced Degradation Study
Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the main analyte peak from any potential degradation products, thus proving its specificity.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
Caption: Workflow for a forced degradation study to establish method specificity.
Validation Parameters
The following table outlines the key parameters for method validation based on ICH Q2(R2) guidelines.[12]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method measures only the desired analyte. | Peak for this compound is pure and resolved from all degradation products and impurities (Peak Purity > 99.5%). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.[10] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0% (analysis on different days, by different analysts, on different equipment).[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this concentration should be ≤ 10%.[10] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when altering parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). |
Overall Analytical Workflow
The entire process from receiving a sample to issuing a final report follows a structured, self-validating path to ensure data integrity.
Caption: A standard workflow for chromatographic purity analysis in a regulated environment.
Conclusion and Recommendations
Both the conventional HPLC and the high-throughput UPLC methods presented are suitable for determining the purity of this compound. The final choice is a strategic one based on laboratory resources and analytical goals.
-
Choose the HPLC method for routine QC labs where robustness, cost-effectiveness, and ease of method transfer are the highest priorities. It provides reliable data and is compatible with a wider range of existing laboratory equipment.
-
Choose the UPLC method for high-throughput environments, such as in process development or for labs analyzing a large volume of samples. The significant reduction in run time and solvent consumption provides long-term cost savings and increased efficiency, along with superior resolving power for complex impurity profiles.[6][8]
Regardless of the chosen platform, a thorough method validation according to ICH guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data for the quality control of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. PubChem. [Link]
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Alispharm (n.d.). UPLC vs HPLC: what is the difference?. Alispharm. [Link]
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Reddy, G. S., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed. [Link]
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Gunnlaugsson, O., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PubMed. [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
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Shamar, J. M. (2015). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Diyala Journal of Pure Science. [Link]
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ResearchGate (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. [Link]
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AMSbiopharma (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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National Center for Biotechnology Information (n.d.). 2-Iodonaphthalene. PubChem. [Link]
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ResearchGate (n.d.). RESULTS OF FORCED DEGRADATION STUDY. ResearchGate. [Link]
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National Institute of Standards and Technology (n.d.). Naphthalene, 2-chloro-. NIST Chemistry WebBook. [Link]
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Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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Gunnlaugsson, O., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Wikipedia (n.d.). 2-Chloronaphthalene. Wikipedia. [Link]
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Singh, R., & Singh, S. (2013). Forced degradation and impurity profiling. ScienceDirect. [Link]
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G. Ngwa (2010). Forced degradation studies as an integral part of HPLC stability indicating method development. ResearchGate. [Link]
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Ye, M. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
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Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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WCK, et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
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Bajaj, S., et al. (2012). Forced degradation studies—A tool for determination of stability of drugs. ResearchGate. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-7-iodonaphthalene and Alternative Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or existing chemical entities is a cornerstone of rigorous scientific advancement. In the analysis of halogenated aromatic compounds such as 2-Chloro-7-iodonaphthalene, mass spectrometry stands out as a powerful tool, offering detailed insights into molecular weight and structure through the interpretation of fragmentation patterns. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of this compound. Furthermore, it presents a comparative overview of alternative analytical techniques, offering a comprehensive perspective for selecting the most appropriate method for identification and characterization.
The Primacy of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] During the process, molecular ions can be subjected to fragmentation, breaking down into smaller, characteristic charged particles. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural determination.[1] For halogenated compounds, mass spectrometry is particularly informative due to the characteristic isotopic distributions of elements like chlorine and bromine.
Predicted Electron Ionization (EI) Fragmentation Pattern of this compound
The molecular formula for this compound is C₁₀H₆ClI. The initial step in EI-MS is the formation of the molecular ion, [C₁₀H₆ClI]⁺˙.
Key Fragmentation Pathways:
The fragmentation cascade is dictated by the relative bond strengths within the molecule. The C-I bond (approximately 228 kJ/mol) is significantly weaker than the C-Cl bond (approximately 346 kJ/mol) and the C-C/C-H bonds of the aromatic system. This dictates the primary fragmentation events.
-
Loss of Iodine Radical (I•): The most facile fragmentation step is the cleavage of the weakest bond, leading to the loss of an iodine radical. This will result in a prominent peak corresponding to the chloronaphthalene cation.
-
Loss of Chlorine Radical (Cl•): Subsequent fragmentation can involve the loss of a chlorine radical from the [C₁₀H₆Cl]⁺ ion.
-
Sequential Loss of Halogens: The molecular ion can also undergo sequential loss of both halogen atoms.
-
Naphthalene Ring Fragmentation: At higher energies, the stable naphthalene ring system can fragment, leading to the formation of smaller aromatic cations.[2]
Isotopic Pattern of Chlorine:
A crucial diagnostic feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] This results in a characteristic M+2 peak for every chlorine-containing fragment, where the peak at the higher m/z value has about one-third the intensity of the peak corresponding to the fragment with ³⁵Cl.
Below is a table summarizing the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I).
| Ion | Formula | Predicted m/z | Comments |
| Molecular Ion | [C₁₀H₆³⁵ClI]⁺˙ | 288 | Exhibits a characteristic M+2 peak at m/z 290 due to the ³⁷Cl isotope. |
| [M - I]⁺ | [C₁₀H₆³⁵Cl]⁺ | 161 | Expected to be a major fragment due to the weak C-I bond. Will show an M+2 peak at m/z 163. |
| [M - Cl]⁺ | [C₁₀H₆I]⁺ | 253 | Less abundant than [M - I]⁺ due to the stronger C-Cl bond. |
| [M - I - Cl]⁺ | [C₁₀H₆]⁺˙ | 126 | Represents the naphthalene radical cation. |
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound can be visualized as a logical flow, starting from the molecular ion.
Caption: Predicted EI-MS fragmentation pathway of this compound.
A Comparative Look at Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and purity. The choice of method depends on the specific analytical question, sample matrix, and available instrumentation.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[4] | Provides both retention time and mass spectral data for high confidence identification. Excellent sensitivity and selectivity.[1][4] Can separate isomers. | Requires the analyte to be thermally stable and volatile. Derivatization may be needed for some compounds. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separates compounds based on their partitioning between a mobile and a stationary phase. Detection is based on the absorption of UV light or fluorescence.[5] | Suitable for non-volatile or thermally labile compounds. Naphthalene and its derivatives are often fluorescent, allowing for highly sensitive detection.[5] | Does not provide the same level of structural information as mass spectrometry. Co-elution can be a problem. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), allowing for the elucidation of the precise molecular structure and connectivity. | The "gold standard" for unambiguous structure determination. Can distinguish between isomers. | Relatively low sensitivity compared to MS and HPLC. Requires a larger amount of pure sample. Complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Provides information about the functional groups present.[6] | Can confirm the presence of the aromatic naphthalene ring and potentially the C-Cl and C-I bonds through their characteristic vibrational frequencies. | Provides limited information on the overall molecular structure and substitution pattern. Not suitable for quantitative analysis without careful calibration. |
Experimental Protocols
A Standard Protocol for GC-MS Analysis
The following is a representative protocol for the analysis of halogenated naphthalenes using GC-MS.
-
Sample Preparation:
-
Dissolve a known quantity of the sample in a high-purity volatile solvent (e.g., hexane, dichloromethane).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
An internal standard may be added for improved accuracy.
-
-
Gas Chromatography Conditions:
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., (5%-phenyl)-methylpolysiloxane) is commonly used for separating aromatic compounds.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to ensure elution of the analyte.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[2][8]
-
Scan Mode: Full scan mode to obtain the complete mass spectrum for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions (e.g., m/z 288, 161).[4]
-
Conclusion: An Integrated Approach for Confident Characterization
The predicted mass spectrometry fragmentation pattern of this compound, dominated by the facile cleavage of the C-I bond and exhibiting the characteristic isotopic signature of chlorine, provides a robust basis for its identification. However, for unequivocal structural confirmation and purity assessment, a multi-technique approach is recommended. The high separation efficiency of GC coupled with the detailed structural information from MS makes GC-MS a primary choice for the analysis of this and similar compounds. For orthogonal verification, HPLC can provide valuable data on sample purity, while NMR remains the ultimate tool for unambiguous structure elucidation. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical workflow that ensures the highest level of scientific integrity.
References
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Bogdal, C., et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. OAE Publishing Inc. Available at: [Link]
-
Postigo, C., et al. (2016). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 408(15), 4045-4055. Available at: [Link]
-
Jóhannesson, T., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PLoS One, 9(1), e86538. Available at: [Link]
- Shama, J. M. (2013). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University, 16(1), 14-20.
-
Goen, T., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK Collection for Occupational Health and Safety, 5(4). Available at: [Link]
- Armour, J. A., & Burke, J. A. (1970). Behavior of Chlorinated Naphthalenes in Analytical Methods for Organochlorine Pesticides and Polychlorinated Biphenyls.
-
Korte, N., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. Available at: [Link]
- Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent.
- LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. LECO.
-
Pîrnău, A., et al. (2019). Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038. International Journal of Molecular Sciences, 20(14), 3438. Available at: [Link]
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Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(19), 6599. Available at: [Link]
- U.S. Environmental Protection Agency. (2011). Naphthalene Purity Determination.
-
Postigo, C., et al. (2016). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. PubMed. Available at: [Link]
- El-Haty, M. T., et al. (1988). Spectroscopic Investigation of Naphthalene and Phenanthrene Picrates. Pakistan Journal of Scientific and Industrial Research, 31(4), 261-264.
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Safety Operating Guide
Operational Guide: Safe Disposal of 2-Chloro-7-iodonaphthalene
Executive Summary
2-Chloro-7-iodonaphthalene is a specialized halogenated polycyclic aromatic hydrocarbon (PAH) frequently utilized as a regioselective scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Due to the presence of both chlorine and iodine substituents on a naphthalene core, this compound presents specific environmental persistence and toxicity risks.
Effective disposal requires strict adherence to Halogenated Organic waste protocols. Misclassification of this compound into non-halogenated streams can lead to the formation of hazardous combustion byproducts (such as dioxins) during downstream incineration. This guide provides a validated workflow for the containment, segregation, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.
Hazard Profile & Chemical Behavior
Before initiating disposal, the operator must understand the physicochemical stability of the compound to prevent accidental exposure or incompatibility events.
| Property | Characteristic | Operational Implication |
| Chemical Class | Halogenated Aromatic (PAH) | MUST be segregated into Halogenated Waste streams. |
| Reactivity | Aryl-Iodide bond is light/heat sensitive. | Store waste in amber containers or opaque secondary containment. |
| Toxicity | Potential Carcinogen/Irritant (Class Assumption). | Zero-skin-contact policy; use double-gloving protocols. |
| Physical State | Solid (likely off-white/yellow powder). | Dust explosion hazard is low but inhalation risk is high. |
| Incompatibility | Strong Oxidizers, Strong Bases. | Do not mix with Nitric Acid or Piranha solution waste. |
Personal Protective Equipment (PPE) & Engineering Controls
Standard laboratory attire is insufficient. The lipophilic nature of halogenated naphthalenes allows for potential dermal absorption.
-
Respiratory Protection: All solid handling must occur inside a certified chemical fume hood. If handling large quantities (>10g) outside a hood, N95 or P100 particulate respirators are required.
-
Hand Protection:
-
Primary Layer: Nitrile (4 mil) – provides tactile sensitivity.
-
Secondary Layer: Nitrile (8 mil) or Laminate (Silver Shield) – provides breakthrough resistance against halogenated solvents often used with this compound (e.g., DCM, Chloroform).
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Waste Segregation Logic
The most critical step in disposal is Segregation . This compound contains significant mass percentages of halogens (Cl, I).
-
The Rule: If the halogen content exceeds 1,000 ppm (0.1%), the entire waste stream is classified as Halogenated .
-
The Risk: Mixing this with "Non-Halogenated" solvents (like Acetone/Methanol waste) usually results in the entire container being rejected by waste handlers or incinerated at incorrect temperatures, risking regulatory fines and environmental damage.
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating this compound waste. Note that the presence of the halogenated solute overrides the solvent classification.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, contaminated weighing boats, or failed reaction precipitates.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Why: Glass jars can break during compaction in waste drums. Plastic is preferred for solids unless the compound is solvated.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "this compound" (Do not use abbreviations like "Start Material A").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" pail.
-
Debris: Contaminated gloves, paper towels, and weighing papers must be treated as solid hazardous waste, not regular trash.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicability: Filtrates from recrystallization or crude reaction mixtures.
-
Quenching (If necessary): If the mixture contains residual active reagents (e.g., boronic acids, lithium bases), quench appropriately before disposal. Ensure the mixture is at room temperature and neutral pH (pH 5-9).
-
Solvent Compatibility: Verify the waste container material.
-
Halogenated Solvents (DCM, Chloroform): Use HDPE or Glass carboys.
-
Non-Halogenated Solvents (THF, Toluene): Even if the solvent is non-halogenated, the dissolved this compound mandates the use of the Halogenated Waste Carboy .
-
-
Transfer: Funnel the waste into the carboy inside the fume hood. Do not fill >90% capacity to allow for thermal expansion.
-
Closure: Cap the carboy tightly immediately after use. Do not leave funnels in the neck.
Spill Response & Emergency Procedures
Accidental release of halogenated aromatics requires immediate containment to prevent migration into floor drains or HVAC systems.
Visualization: Spill Response Workflow
Figure 2: Operational workflow for responding to spills involving this compound.
Cleanup Steps (Minor Spill):
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure goggles and double nitrile gloves are worn.
-
Contain:
-
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid: Use vermiculite or polypropylene pads. Do not use sawdust (combustible).
-
-
Decontaminate: Wipe the surface with a detergent solution (e.g., Alconox) followed by water.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream.
Regulatory & Compliance Checklist
Before handing off waste to your institution's EHS (Environmental Health & Safety) or external contractor:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Naphthalenes. National Library of Medicine. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
